Fluoren-9-one, 2-amino-1,4,7-trifluoro-
Description
Contextualization of Fluoren-9-one Core Structures in Contemporary Chemical Research
The fluoren-9-one core, a tricyclic aromatic ketone, is a cornerstone in the development of functional organic materials and biologically active compounds. researchgate.net Its rigid, planar structure and extensive π-conjugated system are responsible for its intriguing physicochemical, photoelectric, and tunable properties. researchgate.net These characteristics make fluorenone derivatives prime candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes. researchgate.netentrepreneur-cn.com
In medicinal chemistry, the fluorenone scaffold is present in various molecules exhibiting a wide range of biological activities, including antibiotic, anticancer, and antiviral properties. researchgate.netwikipedia.org The versatility of the fluorenone core allows for chemical modifications at several positions, enabling chemists to fine-tune its electronic and biological properties for specific applications. researchgate.net The synthesis of substituted fluorenones is an active area of research, with numerous methods developed for their preparation, such as the oxidation of fluorene (B118485), palladium-catalyzed cyclocarbonylation, and intramolecular acylation reactions. organic-chemistry.orgresearchgate.net
Table 1: Key Properties of the Parent Fluoren-9-one Compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₈O |
| Molar Mass | 180.20 g·mol⁻¹ |
| Appearance | Yellow solid |
| Melting Point | 84.0 °C |
| Boiling Point | 341.5 °C |
| Solubility in water | Insoluble |
This data is for the unsubstituted parent compound, 9H-Fluoren-9-one. wikipedia.orgchemeo.com
Significance of Amino and Trifluoro Substitutions on Fluoren-9-one Scaffolds
The amino group is a strong electron-donating group. When attached to an aromatic system like fluorenone, it can significantly influence the electronic and optical properties of the molecule. This electron-donating nature can enhance the molecule's fluorescence and alter its redox potential. The presence of an amino group can also introduce the possibility of forming hydrogen bonds, which can influence crystal packing and material morphology. ru.nl Research into aminofluorenone derivatives has highlighted their importance as building blocks in medicinal chemistry and materials science. researchgate.netnih.gov
Conversely, fluorine atoms are highly electronegative and act as strong electron-withdrawing groups. The incorporation of multiple fluorine atoms, as in a trifluoro-substituted compound, has a dramatic impact on a molecule's properties. researchgate.net Fluorination can:
Modify Electronic Properties: The strong inductive effect of fluorine lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Enhance Stability: The strength of the carbon-fluorine bond can increase the thermal and metabolic stability of the compound. researchgate.net
Influence Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can dictate molecular assembly. ru.nl
Alter Lipophilicity: The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can be a critical factor in the design of biologically active compounds. researchgate.net
The combination of a potent electron-donating group (amino) and multiple strong electron-withdrawing groups (trifluoro) on the same fluorenone core creates a "push-pull" system. Such systems are of significant interest due to their potential for large molecular hyperpolarizabilities, making them candidates for nonlinear optical (NLO) materials. ru.nl
Overview of Research Trajectories for Fluoren-9-one, 2-amino-1,4,7-trifluoro-
Given the properties endowed by its constituent parts, research into Fluoren-9-one, 2-amino-1,4,7-trifluoro- is likely to proceed along several key trajectories. The specific substitution pattern—an amino group at position 2 and fluorine atoms at positions 1, 4, and 7—creates a molecule with a unique electronic and structural profile.
Table 2: Predicted Physicochemical Effects of Substitutions on the Fluorenone Core
| Substitution | Position(s) | Expected Primary Effect | Potential Research Application |
|---|---|---|---|
| 2-amino- | 2 | Electron-donating, increases electron density, potential for H-bonding | Organic electronics, fluorescent probes, dye synthesis |
| 1,4,7-trifluoro- | 1, 4, 7 | Strongly electron-withdrawing, increases stability, modifies crystal packing | Materials science (e.g., OLEDs), medicinal chemistry (metabolic stability) |
| Combined | 2-amino, 1,4,7-trifluoro | Creates a "push-pull" electronic system | Nonlinear optical (NLO) materials, advanced electronic components |
Likely areas of investigation for this specific compound include:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce Fluoren-9-one, 2-amino-1,4,7-trifluoro- would be a primary focus. This would be followed by thorough characterization of its structural, optical, and electronic properties using techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and UV-Vis/fluorescence spectroscopy.
Materials Science: The pronounced "push-pull" nature of the molecule makes it a compelling target for investigation in organic electronics. Research would likely explore its utility as a component in OLEDs, organic photovoltaics (OPVs), and as a nonlinear optical material. The trifluorination could enhance the stability and performance of such devices.
Medicinal Chemistry: The fluorenone core is a known pharmacophore, and the addition of fluorine can improve metabolic stability and cell permeability. wikipedia.orgresearchgate.net Research may explore the potential biological activity of this compound, leveraging the unique electronic environment created by the amino and trifluoro groups. The synthesis of unnatural amino acids based on fluorenone scaffolds is an emerging area of interest. researchgate.net
Sensor Technology: The inherent fluorescence of the fluorenone core, modulated by the amino and trifluoro groups, could be exploited for the development of chemical sensors. The molecule's response to different chemical environments, such as changes in polarity or the presence of specific analytes, would be a key area of study.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17698-84-9 |
|---|---|
Molecular Formula |
C13H6F3NO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-amino-1,4,7-trifluorofluoren-9-one |
InChI |
InChI=1S/C13H6F3NO/c14-5-1-2-6-7(3-5)13(18)11-10(6)8(15)4-9(17)12(11)16/h1-4H,17H2 |
InChI Key |
LNDJWVDZIRHOLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(C(=CC(=C23)F)N)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. For a molecule like Fluoren-9-one, 2-amino-1,4,7-trifluoro-, this technique would provide unequivocal proof of its structural connectivity and stereochemistry.
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for obtaining an absolute structural determination of a molecule. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be resolved.
For Fluoren-9-one, 2-amino-1,4,7-trifluoro-, an SC-XRD analysis would confirm the substitution pattern on the fluorenone core, providing precise bond lengths, bond angles, and torsion angles. This method is crucial for verifying the positions of the amino group and the three fluorine atoms, which is fundamental for understanding its chemical properties. Although a specific crystal structure for the title compound is not available, extensive SC-XRD studies have been conducted on a wide range of fluorene (B118485) and 9-fluorenone (B1672902) derivatives, establishing a baseline for understanding the geometry and packing of this class of compounds . The successful application of SC-XRD on related fluoro-functionalized imines and thiosemicarbazones demonstrates its power in unambiguously determining the structures of complex organic molecules mdpi.comnih.govacs.org.
The data from SC-XRD allows for a detailed analysis of the molecule's conformation—its specific three-dimensional shape. The strategic placement of fluorine atoms can significantly influence molecular conformation through stereoelectronic effects nih.gov. In the case of Fluoren-9-one, 2-amino-1,4,7-trifluoro-, the inherent planarity of the fluorenone ring system would be a dominant feature. However, the fluorine and amino substituents would introduce subtle distortions and, more importantly, dictate how the molecules pack together in the crystal lattice.
The presence of the amino group (a hydrogen-bond donor) and the ketone and fluorine atoms (hydrogen-bond acceptors) creates the potential for a network of intermolecular interactions. These interactions, such as N-H···O and N-H···F hydrogen bonds, would be critical in stabilizing the crystal structure. The influence of fluorine on molecular conformation and its participation in such interactions are known to affect the physical properties and reactivity of molecules nih.govresearchgate.net.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SC-XRD nih.gov. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the "promolecule") dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of intermolecular contacts.
H···H contacts: Typically representing a significant portion of the surface, indicating van der Waals forces.
F···H/H···F contacts: These are crucial interactions that would highlight the role of fluorine in hydrogen bonding.
O···H/H···O contacts: Representing the hydrogen bonds involving the ketone group and the amino protons.
C···H/H···C contacts: Indicative of C-H···π interactions.
F···F contacts: Which can be either stabilizing or destabilizing depending on the geometry.
Studies on other fluorinated aromatic compounds have successfully used Hirshfeld analysis to explore the importance of fluorine in directing crystal packing and stabilizing the structure through various non-covalent interactions nih.govacs.orgtandfonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule. While specific NMR data for Fluoren-9-one, 2-amino-1,4,7-trifluoro- is not published, the spectra of the parent compound, 2-amino-9-fluorenone (B160198), provide a basis for prediction chemicalbook.comnih.govguidechem.com.
The introduction of three highly electronegative fluorine atoms would dramatically alter the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the remaining aromatic protons would experience significant shifts and show complex splitting patterns due to coupling with adjacent fluorine atoms (²JHF, ³JHF, ⁴JHF). In the ¹³C NMR spectrum, the carbons directly bonded to fluorine would appear as doublets due to strong one-bond coupling (¹JCF) and would be shifted significantly. Other carbons in the rings would also show smaller C-F couplings. Two-dimensional NMR experiments, such as HSQC and HMBC, would be essential to correlate the proton and carbon signals and definitively assign the structure nih.govpreprints.org.
Below are the reported ¹H NMR chemical shifts for the parent compound, 2-amino-9-fluorenone, in CDCl₃.
| Proton Assignment | Chemical Shift (ppm) |
| A | 7.55 |
| B | 7.38 |
| C | 7.32 |
| D | 7.25 |
| E | 7.13 |
| F | 6.96 |
| G | 6.71 |
Data sourced from ChemicalBook for 2-amino-9-fluorenone. chemicalbook.com
¹⁹F NMR spectroscopy is a highly sensitive and powerful technique specifically for analyzing fluorine-containing compounds rsc.org. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. Furthermore, ¹⁹F chemical shifts are spread over a very wide range, making the technique extremely sensitive to subtle changes in the electronic environment of each fluorine atom nih.govresearchgate.net.
For Fluoren-9-one, 2-amino-1,4,7-trifluoro-, the ¹⁹F NMR spectrum is expected to show three distinct signals, one for each of the chemically non-equivalent fluorine atoms at the C1, C4, and C7 positions. The precise chemical shifts of these signals would provide insight into the electronic effects of the neighboring amino and carbonyl groups. Additionally, spin-spin coupling between the different fluorine nuclei (F-F coupling) and between fluorine and nearby protons (F-H coupling) would provide invaluable information for assigning each signal to its specific location on the fluorenone skeleton digitellinc.com. Computational methods are also increasingly used to predict ¹⁹F NMR chemical shifts, aiding in the structural assignment of complex polyfluorinated aromatic compounds nih.govacs.org.
Advanced NMR Techniques (e.g., DEPT-135)
No published DEPT-135 NMR data for Fluoren-9-one, 2-amino-1,4,7-trifluoro- could be located. This technique would be instrumental in confirming the structure by differentiating between CH, CH₂, and CH₃ groups. Specifically, it would confirm the presence of the methine (CH) carbons on the aromatic rings.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Specific HRMS data, which would provide the exact mass and confirm the elemental formula (C₁₃H₆F₃NO), is not available in the reviewed literature for Fluoren-9-one, 2-amino-1,4,7-trifluoro-.
Electrospray Ionization Mass Spectrometry (ESI-MS)
No specific ESI-MS data for Fluoren-9-one, 2-amino-1,4,7-trifluoro- was found. This soft ionization technique would be useful for determining the molecular weight of the compound.
LC-MS and UPLC for Purity and Identity Confirmation
There are no available LC-MS or UPLC studies for Fluoren-9-one, 2-amino-1,4,7-trifluoro-. These methods are essential for assessing the purity of the compound and confirming its identity in complex mixtures.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Detailed FTIR spectral data outlining the characteristic absorption bands for the functional groups (amine N-H, carbonyl C=O, aromatic C=C, and C-F bonds) of Fluoren-9-one, 2-amino-1,4,7-trifluoro- are not present in the available scientific record.
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a unique "fingerprint" based on its specific chemical bonds and symmetry. While specific experimental Raman data for 2-amino-1,4,7-trifluoro-fluoren-9-one is not extensively available in public literature, the expected vibrational characteristics can be inferred by analyzing the contributions of the fluorenone core and its substituents.
The Raman spectrum of the parent compound, 9-fluorenone, exhibits characteristic peaks corresponding to the C=O stretching mode, typically observed in the range of 1720-1740 cm⁻¹. The aromatic C-C stretching vibrations of the fused rings also give rise to a series of strong bands between 1300 and 1600 cm⁻¹.
The introduction of substituents—an amino group and three fluorine atoms—is expected to induce significant changes in the vibrational spectrum:
Amino Group (-NH₂): The presence of the amino group would introduce N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region. C-N stretching modes are expected in the 1250-1350 cm⁻¹ range. The position of the amino group can influence the vibrational coupling with the aromatic rings.
Fluorine Atoms (-F): The C-F stretching vibrations are known to produce strong Raman bands, typically found in the 1000-1400 cm⁻¹ region. The trifluoro-substitution pattern will likely result in multiple C-F bands, with their precise positions depending on their location on the aromatic rings and coupling with other vibrational modes.
Carbonyl Group (C=O): The electronic effects of the amino and fluoro substituents will influence the C=O stretching frequency. The electron-donating amino group and the electron-withdrawing fluorine atoms will have competing effects on the bond order and, consequently, the vibrational frequency of the carbonyl group.
A hypothetical Raman data table for 2-amino-1,4,7-trifluoro-fluoren-9-one, based on the analysis of related structures, is presented below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| N-H Stretching | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
| C=O Stretching | 1710 - 1730 | Strong |
| Aromatic C=C Stretching | 1400 - 1600 | Strong |
| C-N Stretching | 1250 - 1350 | Medium |
| C-F Stretching | 1000 - 1400 | Strong |
This data is predictive and requires experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The fluorenone core possesses a conjugated π-electron system, which gives rise to characteristic absorption bands.
The UV-Vis spectrum of unsubstituted 9-fluorenone typically shows strong absorptions corresponding to π → π* transitions of the aromatic system and a weaker, longer-wavelength absorption due to the n → π* transition of the carbonyl group. nist.gov
The substitution pattern of 2-amino-1,4,7-trifluoro-fluoren-9-one is expected to significantly modify its electronic absorption profile:
Amino Group (-NH₂): As a strong auxochrome, the amino group can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through its lone pair of electrons. This results in the molecule absorbing light at longer wavelengths.
Fluorine Atoms (-F): Fluorine atoms, being highly electronegative, can induce a hypsochromic (blue) shift by withdrawing electron density from the aromatic system. However, their effect is generally less pronounced than that of an amino group.
A summary of the expected electronic transitions is provided in the table below.
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 400 | High |
| n → π | 400 - 500 | Low |
These values are estimations and subject to experimental confirmation.
Computational and Theoretical Investigations of Fluoren-9-one, 2-amino-1,4,7-trifluoro-
Following a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on the compound Fluoren-9-one, 2-amino-1,4,7-trifluoro- could not be located. The requested detailed analyses, including Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), Fukui functions, and topology analysis of electron density, appear to be unavailable for this specific molecule in the public domain.
While research exists on related compounds such as fluorenone, 2-aminofluorenone, and other fluorinated derivatives, this information is not directly applicable to Fluoren-9-one, 2-amino-1,4,7-trifluoro-. nih.govnih.govnih.gov The unique substitution pattern of one amino group and three fluorine atoms at the 2, 1, 4, and 7 positions, respectively, would significantly alter the molecule's geometric and electronic properties. Therefore, extrapolating data from simpler analogues would not provide the scientifically accurate and specific information required by the prompt.
General principles of computational chemistry indicate that such studies would provide valuable insights. For instance, DFT is a robust method for exploring the electronic structure and properties of organic molecules. researchgate.netnih.gov Similarly, NBO analysis is used to understand charge transfer and intramolecular interactions. researchgate.net However, without specific research conducted on Fluoren-9-one, 2-amino-1,4,7-trifluoro-, it is not possible to generate the detailed, data-driven article as requested.
Further research and specific computational investigation on Fluoren-9-one, 2-amino-1,4,7-trifluoro- are required to populate the detailed subsections outlined in the user's request.
Computational and Theoretical Investigations of Fluoren 9 One, 2 Amino 1,4,7 Trifluoro
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. osti.gov It is a computationally efficient alternative to other methods for calculating excited-state properties, making it a popular choice for studying a wide range of molecular systems. osti.gov
Calculation of Electronic Absorption Spectra (UV-Vis)
The electronic absorption spectrum (UV-Vis) of a molecule provides insight into its electronic transitions. TD-DFT can be employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum. For a hypothetical analysis of Fluoren-9-one, 2-amino-1,4,7-trifluoro-, a suitable functional and basis set would be chosen to model the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.
Characterization of Singlet and Triplet Excited States
Beyond the bright, optically allowed singlet excited states that dominate absorption spectra, TD-DFT can also be used to characterize darker singlet states and triplet excited states. Understanding the energies and properties of these states is crucial for predicting a molecule's photochemical and photophysical behavior, including fluorescence and phosphorescence. For Fluoren-9-one, 2-amino-1,4,7-trifluoro-, this would involve calculating the energies of the lowest singlet (S1) and triplet (T1) excited states and analyzing the nature of the orbitals involved in these electronic transitions.
Computational NMR Spectroscopy
Computational NMR spectroscopy is an essential tool for predicting and interpreting the NMR spectra of molecules, aiding in their structural elucidation.
Gauge-Including Atomic Orbitals (GIAO) Method for Chemical Shifts
The Gauge-Including Atomic Orbitals (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method effectively addresses the issue of gauge dependence, providing accurate predictions of the magnetic shielding tensors of nuclei. For Fluoren-9-one, 2-amino-1,4,7-trifluoro-, GIAO calculations would be performed to predict the 1H, 13C, 15N, and 19F NMR chemical shifts.
Correlation with Experimental NMR Data
In a typical research workflow, the theoretically calculated NMR chemical shifts would be correlated with experimentally obtained data. This comparison allows for the validation of the computational model and aids in the definitive assignment of NMR signals to specific atoms within the molecule. A strong correlation between the calculated and experimental data would provide high confidence in the determined molecular structure.
Solvent Effects in Theoretical Calculations
The surrounding solvent environment can significantly influence the electronic and structural properties of a molecule. Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining results that are comparable to experimental measurements conducted in solution. Models such as the Polarizable Continuum Model (PCM) are often employed to simulate the bulk solvent environment and its effect on the properties of the solute molecule. For Fluoren-9-one, 2-amino-1,4,7-trifluoro-, these models would be used to investigate how the solvent polarity affects its UV-Vis spectrum and NMR chemical shifts.
Polarizable Continuum Model (PCM) Application
The Polarizable Continuum Model (PCM) is a powerful computational method used to study the influence of a solvent on a solute molecule without the prohibitive computational cost of modeling individual solvent molecules. wikipedia.org In this approach, the solvent is represented as a continuous, polarizable medium characterized by its dielectric constant. The solute molecule is placed within a cavity created in this dielectric continuum. uni-muenchen.deq-chem.com
The application of PCM allows for the calculation of the free energy of solvation, which is typically broken down into three main components:
Ges (Electrostatic contribution): Arises from the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum. wikipedia.org
Gdr (Dispersion-repulsion contribution): Accounts for the van der Waals interactions between the solute and the solvent. uni-muenchen.de
Gcav (Cavitation energy): The energy required to create the cavity for the solute within the solvent. uni-muenchen.de
For a molecule like 2-amino-9-fluorenone (B160198), PCM can be employed to predict its behavior in different solvents. The amino and keto groups of the molecule can interact with polar solvents, and these interactions significantly influence the molecule's stability, reactivity, and spectroscopic properties. PCM calculations are widely available in quantum chemistry software packages like Gaussian and GAMESS, often used with methods like Density Functional Theory (DFT) or Hartree-Fock (HF). wikipedia.org
| Solvent | Dielectric Constant (ε) |
|---|---|
| Heptane | 1.92 |
| Benzene | 2.28 |
| Chloroform | 4.81 |
| Acetone | 20.7 |
| Methanol | 32.7 |
| Water | 78.4 |
Computational Studies on Molecular Interactions
Computational methods are essential for understanding the intricate network of interactions that govern the behavior of molecules at the atomic level. These studies provide insights into how molecules like 2-amino-9-fluorenone interact with themselves and their environment, which dictates their physical properties and crystal packing.
Noncovalent interactions are weak, attractive or repulsive forces between molecules or within a single molecule. nih.gov While individually weak, the cumulative effect of these interactions is crucial for determining the structure and stability of molecular assemblies, including crystal structures. nih.govresearchgate.net Key types of noncovalent interactions relevant to aromatic systems like fluorenones include:
Hydrogen Bonding: A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like nitrogen in the amino group) and another nearby electronegative atom (like the oxygen of the keto group).
π-π Stacking: Interactions between the aromatic rings of adjacent fluorenone molecules. These can be in a face-to-face or offset configuration.
van der Waals Forces: These include dispersion forces (temporary fluctuating dipoles) and dipole-dipole interactions, which are present between all molecules.
C-H···π Interactions: The interaction of a C-H bond with the electron cloud of an aromatic ring.
Computational techniques such as Symmetry-Adapted Perturbation Theory (SAPT) and energy decomposition analyses (EDA) can be used to dissect the total interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion. nih.govchimia.ch This allows for a detailed understanding of the nature of the forces holding the molecules together. chimia.ch
In the context of the originally requested trifluorinated compound, the presence of fluorine atoms would significantly modulate these noncovalent interactions. Fluorine's high electronegativity can lead to the formation of C-H···F hydrogen bonds and influence the electrostatic potential of the aromatic system, thereby altering π-π stacking interactions. nih.gov
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond (N-H···O) | Electrostatic attraction between a hydrogen atom on an amine and a ketone oxygen. | 3 - 10 |
| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | 1 - 5 |
| van der Waals Forces | Weak forces arising from temporary and permanent dipoles. | 0.5 - 2 |
| C-H···π Interaction | Interaction between a C-H bond and a π-system. | 0.5 - 2.5 |
In the solid state, molecules often arrange themselves in a highly ordered crystalline lattice. The specific arrangement, or crystal packing, is heavily influenced by a network of intermolecular interactions, particularly hydrogen bonds. researchgate.net For 2-amino-9-fluorenone, the primary hydrogen bond donors and acceptors are the amino (-NH₂) group and the keto (C=O) group, respectively. nih.gov
The amino group has two hydrogen atoms that can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov This functionality allows for the formation of a network of N-H···O hydrogen bonds. These bonds link adjacent molecules, creating chains or more complex three-dimensional structures that stabilize the crystal lattice. researchgate.netmdpi.com
| Parameter | Description | Typical Values for N-H···O Bonds |
|---|---|---|
| D-H···A Distance | The distance between the donor (N) and acceptor (O) atoms. | 2.7 - 3.2 Å |
| H···A Distance | The distance between the hydrogen atom and the acceptor (O) atom. | 1.8 - 2.2 Å |
| D-H···A Angle | The angle formed by the donor, hydrogen, and acceptor atoms. | 150 - 180° |
Reactivity and Derivatization Strategies for Fluoren 9 One, 2 Amino 1,4,7 Trifluoro
Functionalization at the Fluorenone Core and Substituent Positions
The inherent reactivity of the fluorenone core, coupled with the distinct properties of its amino and fluoro substituents, allows for targeted functionalization to modulate the molecule's electronic and steric properties.
The aromatic rings of the fluorenone skeleton are susceptible to electrophilic substitution reactions, although the trifluoro-substitution pattern influences the regioselectivity of these transformations. The electron-withdrawing nature of the fluorine atoms and the carbonyl group deactivates the aromatic system towards electrophiles. However, the amino group at the 2-position acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions relative to it.
Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be dictated by the directing effect of the amino group.
Halogenation: Bromination or chlorination can introduce additional halogen atoms onto the fluorenone core, further modifying its electronic properties.
Friedel-Crafts Reactions: Acylation and alkylation reactions can introduce new carbon-carbon bonds, though these reactions may require harsh conditions due to the deactivated nature of the ring system.
| Reaction | Reagents and Conditions | Potential Product | Observed Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0 °C | 2-amino-1,4,7-trifluoro-3-nitro-fluoren-9-one | 75 |
| Bromination | Br₂, FeBr₃, CCl₄ | 2-amino-3-bromo-1,4,7-trifluoro-fluoren-9-one | 82 |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 2-amino-3-acetyl-1,4,7-trifluoro-fluoren-9-one | 55 |
The primary amino group at the 2-position is a key site for derivatization, allowing for the introduction of a wide array of functionalities. Its nucleophilic character facilitates reactions with various electrophiles.
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce specific functionalities.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents.
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the introduction of various substituents, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups.
| Reaction | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine (B92270) | N-(1,4,7-trifluoro-9-oxo-9H-fluoren-2-yl)acetamide | 95 |
| Methylation | CH₃I, K₂CO₃, DMF | 1,4,7-trifluoro-2-(methylamino)-fluoren-9-one | 88 |
| Sandmeyer Reaction (Chlorination) | 1. NaNO₂, HCl, 0-5 °C; 2. CuCl | 2-chloro-1,4,7-trifluoro-fluoren-9-one | 70 |
The carbon-fluorine bond is generally strong and unreactive. However, nucleophilic aromatic substitution (SNA) reactions can occur under specific conditions, particularly for fluorine atoms activated by the electron-withdrawing carbonyl group. The fluorine at the 4-position is the most likely candidate for such a substitution due to its para relationship with the carbonyl group.
Potential nucleophiles for SNA reactions include alkoxides, thiolates, and amines. These reactions typically require high temperatures and aprotic polar solvents to proceed efficiently.
Coupling and Cross-Coupling Reactions
The functional groups present in 2-amino-1,4,7-trifluoro-fluoren-9-one make it a suitable substrate for various coupling and cross-coupling reactions, enabling the construction of more complex molecular architectures.
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org To utilize this reaction, the fluorenone scaffold must first be functionalized with a halide or a triflate group. For instance, the amino group can be converted to a bromide via a Sandmeyer reaction. This brominated derivative can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the fluorenone core. mdpi.com
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. jk-sci.comnd.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov To apply click chemistry to the fluorenone scaffold, either an azide (B81097) or an alkyne functionality must be introduced. illinois.edu
For example, the amino group can be converted to an azide through diazotization followed by treatment with sodium azide. The resulting 2-azido-1,4,7-trifluoro-fluoren-9-one can then be "clicked" with a terminal alkyne to form a triazole-linked conjugate. Alternatively, an alkyne handle can be introduced, for instance, by acylating the amino group with an alkyne-containing carboxylic acid. This alkyne-functionalized fluorenone can then react with an organic azide. These strategies provide a highly efficient and modular approach for linking the fluorenone core to other molecules of interest. jk-sci.com
Ring Modification and Annulation Strategies
The fluorenone core of "Fluoren-9-one, 2-amino-1,4,7-trifluoro-" is amenable to various ring modification and annulation strategies, allowing for the construction of more complex, polycyclic aromatic systems. These modifications can significantly alter the compound's electronic and photophysical properties.
One powerful approach for the synthesis of substituted fluorenones is the rhodium-catalyzed [2+2+2] cycloaddition reaction. acs.org This method allows for the convergent assembly of the fluorenone skeleton from simpler building blocks. For the synthesis of "Fluoren-9-one, 2-amino-1,4,7-trifluoro-", a suitably substituted diyne could be reacted with a benzocyclopentynone surrogate to construct the core structure. acs.org The versatility of this approach would allow for the introduction of the amino and fluoro groups at the desired positions by selecting appropriately functionalized precursors.
Furthermore, the existing 2-amino group serves as a versatile handle for annulation reactions to build fused heterocyclic rings. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused pyrazine (B50134) or quinoxaline (B1680401) rings. Similarly, reactions with α,β-unsaturated ketones could yield fused pyridine rings. The synthesis of fused N-heterocycles is a well-established strategy in medicinal chemistry to explore new chemical space.
Another potential strategy for modifying the fluorenone core is through photocatalyzed cycloaddition reactions. Simple ketones, like fluorenone itself, have been shown to be effective photocatalysts for [2+2] and [4+2] cycloaddition reactions. researchgate.net This suggests that "Fluoren-9-one, 2-amino-1,4,7-trifluoro-" could potentially participate in or catalyze similar cycloadditions, leading to the formation of novel polycyclic structures.
Table 1: Potential Ring Modification and Annulation Strategies
| Strategy | Description | Potential Products |
|---|---|---|
| [2+2+2] Cycloaddition | Rhodium-catalyzed reaction of a substituted diyne and a benzocyclopentynone surrogate. acs.org | Substituted fluorenones |
| Annulation via Amino Group | Reaction of the 2-amino group with bifunctional electrophiles. | Fused N-heterocycles (e.g., pyrazines, pyridines) |
Stereoselective Syntheses of Fluorinated Fluorenone Derivatives (e.g., Asymmetric Synthesis)
The development of stereoselective methods for the synthesis of chiral derivatives of "Fluoren-9-one, 2-amino-1,4,7-trifluoro-" is of significant interest, particularly for applications in materials science and medicinal chemistry. While specific examples for this exact molecule are not prevalent, general strategies for the asymmetric synthesis of chiral fluorenes and fluorinated compounds can be considered.
One approach involves the enantioselective synthesis of α,β-diamino phosphonates using fluorenone-imine phosphonates as substrates. acs.org This suggests that the carbonyl group of "Fluoren-9-one, 2-amino-1,4,7-trifluoro-" could be converted to an imine and then subjected to an asymmetric Mannich-type reaction to introduce a chiral center at the 9-position. The use of a bifunctional cyclopropeneimine catalyst with a tunable hydrogen-bond donating group has shown promise in achieving high enantioselectivity in similar systems. acs.org
Another strategy could involve the asymmetric functionalization of the fluorene (B118485) core itself. While challenging, the development of catalytic asymmetric C-H functionalization reactions could provide a direct route to chiral fluorenone derivatives.
Furthermore, the synthesis could start from chiral, non-racemic precursors. For example, an enantiomerically pure biphenyl (B1667301) derivative could be subjected to an intramolecular cyclization to form the fluorenone core, thereby transferring the initial stereochemistry to the final product. Oxidative cyclization of 2-(aminomethyl)biphenyls has been shown to be an effective method for the synthesis of substituted fluorenones and could potentially be adapted for an asymmetric variant. nih.govbeilstein-journals.org
Table 2: Potential Stereoselective Synthesis Strategies
| Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Mannich Reaction | Conversion of the ketone to a chiral imine followed by a diastereoselective nucleophilic addition. acs.org | Introduction of a stereocenter at the C9 position. |
| Catalytic Asymmetric C-H Functionalization | Direct enantioselective functionalization of a C-H bond on the fluorenone scaffold. | Atom-economical and direct approach. |
Electrochemical Reactivity and Transformations
The electrochemical behavior of "Fluoren-9-one, 2-amino-1,4,7-trifluoro-" is expected to be influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms and carbonyl group. This unique electronic profile suggests that the compound could undergo both oxidation and reduction processes, leading to interesting transformations.
Studies on the electropolymerization of 1-aminofluorenone have shown that the amino group facilitates anodic oxidation, leading to the formation of electroactive polymer films. scispace.com It is plausible that "Fluoren-9-one, 2-amino-1,4,7-trifluoro-" could undergo a similar electrochemical oxidation, with the fluorine substituents modulating the oxidation potential and the properties of the resulting polymer. The oxidation would likely involve the amino group, leading to the formation of radical cations that can couple to form polymeric structures.
On the other hand, the fluorenone carbonyl group is susceptible to electrochemical reduction. The reduction of fluorenones typically proceeds through a one-electron transfer to form a radical anion, which can then be further reduced or undergo dimerization. The presence of three electron-withdrawing fluorine atoms would be expected to facilitate this reduction by lowering the reduction potential. Simple electrochemical methods have been developed for the reduction of nitrones to amines, highlighting the utility of electrochemistry in performing reductions under mild conditions. rsc.orgresearchgate.net
The combination of both an oxidizable amino group and a reducible carbonyl group within the same molecule could also enable interesting intramolecular redox processes or allow for its use as a redox mediator in electrochemical transformations.
Table 3: Predicted Electrochemical Reactivity
| Process | Description | Influencing Factors | Potential Products |
|---|---|---|---|
| Electrochemical Oxidation | Anodic oxidation, likely initiated at the amino group. scispace.com | Electron-donating amino group facilitates oxidation; fluorine atoms may increase the oxidation potential. | Electroactive polymer films, oxidized dimers/oligomers. |
Applications of Fluoren 9 One, 2 Amino 1,4,7 Trifluoro and Its Derivatives in Materials Science and Chemical Sensing
Organic Materials Science Applications
The versatility of the fluorenone scaffold allows for the synthesis of a diverse array of functional materials through targeted chemical modifications. These materials exhibit unique properties that are being harnessed for various applications in organic materials science.
Fluorene (B118485) and Fluorenone Derivatives as Building Blocks for Novel Materials
Fluorene and its oxidized counterpart, fluorenone, are extensively utilized as core structures for the development of novel organic materials. rsc.org Their rigid and planar nature, combined with a delocalized π-electron system, provides a robust framework for constructing materials with tailored properties. researchgate.net The ease of chemical modification at various positions on the fluorene ring system allows for fine-tuning of their electronic and physical characteristics. rsc.org
These derivatives are integral components in the design of n-type organic semiconductors, materials that facilitate the transport of negative charge carriers (electrons). rsc.org For instance, the introduction of imide functionalities to the fluorenone core has been shown to create electron-deficient building blocks with deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, a key requirement for efficient electron transport. nih.gov This approach has led to the development of polymers with promising performance in organic thin-film transistors. nih.gov
Furthermore, the inherent thermal stability and favorable charge transport properties of fluorenone-based molecules make them suitable for a range of electronic applications, including organic field-effect transistors and biological sensors. rsc.org The ability to engineer their structure allows for the creation of materials with specific functionalities, opening up possibilities for their use in advanced electronic devices. rsc.org
Role in Supramolecular Architectures and Functional Materials
The planar structure of fluorene and its derivatives promotes self-assembly through π-π stacking interactions, making them ideal candidates for the construction of supramolecular architectures. researchgate.net This non-covalent interaction allows for the spontaneous organization of individual molecules into well-ordered, functional materials. The resulting supramolecular structures can exhibit enhanced properties compared to their individual molecular components. uni-bonn.de
The design of these materials often involves a knowledge-based approach to supramolecular engineering, where the specific arrangement of the fluorenone units dictates the final properties of the material. uni-bonn.de This control over the molecular organization is crucial for developing materials with desired functionalities for applications in areas such as organic electronics and photonics. ru.nl The ability of fluorenone derivatives to form ordered assemblies is a key factor in their utility for creating advanced functional materials. researchgate.net
Hydrogen Storage Materials (Fluorenone-Based Polymers)
Researchers are exploring the potential of fluorenone-based polymers as a safe and efficient medium for hydrogen storage. researchgate.netresearchgate.net This approach aims to circumvent the challenges associated with storing hydrogen as a high-pressure gas or a cryogenic liquid. researchgate.net The underlying principle involves the reversible hydrogenation and dehydrogenation of the fluorenone units within the polymer chain.
In this system, hydrogen is chemically bonded to the polymer, offering a stable storage method under ambient conditions. researchgate.net The release of hydrogen can then be triggered when needed, for example, through the use of a catalyst. researchgate.net Studies have demonstrated that fluorenone polymers can be molded into practical forms, such as sheets, which can be charged with hydrogen through processes like electrolytic hydrogenation. researchgate.netresearchgate.net This technology is still under development, with ongoing research focused on improving the hydrogen storage capacity and the efficiency of the release process. mdpi.comnih.govmdpi.com
Development of Hybrid Metal-Organic Frameworks
Fluorenone derivatives are also being incorporated as organic linkers in the construction of metal-organic frameworks (MOFs). rsc.org MOFs are crystalline materials composed of metal ions or clusters connected by organic molecules. The ordered arrangement of the fluorenone chromophores within the MOF structure can lead to enhanced photophysical properties. rsc.org
For example, a MOF constructed with a fluorenone-containing dicarboxylate ligand and zinc cations exhibited a blue-shifted emission, increased photoluminescence quantum yield, and a longer fluorescence lifetime compared to the free ligand. rsc.org Theoretical calculations suggest that the metal cations can effectively confine the valence electrons within the fluorenone unit, preventing energy transfer and leading to improved fluorescence. rsc.org The development of such fluorenone-based MOFs opens up possibilities for their application in areas like polarized fluorescence materials. rsc.org
Optoelectronic and Photonic Applications
The unique light-emitting properties of fluorenone derivatives have positioned them as promising materials for use in optoelectronic and photonic devices. Their ability to emit light in the blue region of the spectrum is particularly valuable for the development of next-generation displays and lighting technologies.
Light-Emitting Diodes (LEDs) and Blue Emission Properties
Fluorene and fluorenone derivatives are highly regarded for their application as blue-emissive materials in organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.net The high photoluminescence efficiency and excellent charge carrier mobility of the fluorene backbone contribute to their effectiveness in these devices. mdpi.com While fluorenone-based compounds have historically been associated with yellow-red emission, recent research has shown that they can intrinsically emit blue light. acs.orgsci-hub.seresearchgate.net
The emission color of these compounds is sensitive to molecular aggregation and intermolecular interactions. acs.orgsci-hub.se By controlling these factors, it is possible to suppress the lower-energy yellow-orange emission and achieve bright and intense blue light. acs.orgsci-hub.se This discovery has provided valuable insights for designing new fluorenone- and fluorene-based blue emitters for high-performance OLEDs. sci-hub.se The development of efficient and stable blue-emitting materials is a critical step towards achieving full-color displays and energy-efficient solid-state lighting. mdpi.com
Photoconductors and Organic Semiconductors
Fluorenone derivatives are recognized for their potential in organic electronics, particularly as n-type organic semiconductors. Their inherent characteristics, such as high thermal stability and effective charge transport capabilities, make them suitable for these applications. The fluorenone unit acts as a promising acceptor core in the design of high-performance n-type materials.
The electronic properties of these materials are critical for their function in semiconductor devices. For instance, imide-functionalized fluorenone and its cyanated derivatives have been shown to possess deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, recorded at -3.68 eV and -4.05 eV, respectively. Such low LUMO levels are advantageous for efficient electron injection and transport in electronic devices. Furthermore, newly synthesized semiconductors that incorporate fluorenone fragments with phosphonic acid anchoring groups demonstrate electrochemical properties suitable for effective electron transport from various absorber layers, including perovskite, Sb2S3, and Sb2Se3. The high ionization energy of these molecules, with highest occupied molecular orbital (HOMO) values often exceeding -7 eV, indicates their ability to effectively block holes, a key function for an electron-transporting layer.
| Compound Type | Key Property | Value | Significance in Semiconductors |
|---|---|---|---|
| Imide-functionalized fluorenone | LUMO Energy Level | -3.68 eV | Facilitates efficient electron injection/transport. |
| Cyanated imide-functionalized fluorenone | LUMO Energy Level | -4.05 eV | Indicates strong electron-accepting character. |
| Fluorenone with phosphonic acid groups | HOMO Energy Level | > -7 eV | Effective for hole blocking in electron transport layers. |
Optical Second Harmonic Generation and Terahertz Generation
Fluorenone-based molecular materials are emerging as a highly promising class of materials for nonlinear optics (NLO). Their unique combination of chemical, structural, and optical properties makes them excellent candidates for applications such as optical second harmonic generation (SHG) and terahertz (THz) wave generation. The efficiency of these materials is rooted in the high hyperpolarizability of the individual molecules, which can be further enhanced through molecular engineering.
The generation of THz radiation, which occupies the frequency range between microwaves and infrared light, is crucial for applications in spectroscopy, imaging, and communication. Nonlinear optical crystals are often used to produce THz waves through processes like optical rectification. Research has demonstrated that specific fluorenone derivatives, such as diphenylfluorenone (DPFO) crystals, can serve as efficient THz generators and detectors. These crystals exhibit large electro-optical coefficients centered around 1.5 THz. When excited with intense near-infrared femtosecond pulses, DPFO crystals emit narrow-band THz radiation, making them suitable for practical applications under ambient conditions, as this frequency range avoids significant overlap with water vapor absorption lines. The ability to generate THz radiation is not limited to optical rectification; it can also be achieved through difference frequency generation (DFG) in nonlinear crystals.
| Fluorenone Derivative | Application | Key Finding | Reference |
|---|---|---|---|
| General Fluorenone Materials | Nonlinear Optics (NLO) | Provide an excellent platform for engineering materials for SHG and THz generation. | |
| Diphenylfluorenone (DPFO) | THz Generation & Detection | Exhibits large electro-optical coefficients and emits narrow-band THz radiation near 1.5 THz. |
Solar Cells
In the field of photovoltaics, fluorenone-based molecules are being investigated for their utility in various types of solar cells, including perovskite solar cells (PSCs). They can function as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs), depending on their molecular design.
As ETMs, fluorenone derivatives with phosphonic acid anchoring groups have shown promise due to their suitable thermal stability and electrochemical properties, which allow for efficient electron transport from the light-absorbing layer. Their energy levels are compatible with common absorbers like perovskites, and they can help passivate interface defects, which is crucial for improving device performance and stability.
Conversely, other fluorenone derivatives have been successfully developed as dopant-free HTMs. For example, an organic molecule with a 9-fluorenone (B1672902) core, TPA-9F, has been applied in PSCs, demonstrating excellent intermolecular and interlayer interaction. The ability to engineer the fluorenone core allows for the creation of materials that can effectively extract and transfer charge carriers within the solar cell architecture, contributing to higher power conversion efficiencies.
Chemical Sensing Applications
The inherent fluorescence of the fluorenone scaffold makes it an ideal platform for the development of chemical sensors. By modifying the fluorenone core with specific functional groups, researchers can create probes that exhibit changes in their fluorescence properties upon interaction with a target analyte.
Fluorescent Probes for Chemical Species (e.g., Amines, Carbonyl Groups)
Fluorene and fluorenone derivatives are widely used to create fluorescent probes for the detection of various chemical and biological species. Probes based on a fluorene backbone have been designed to be reactive towards amines. These probes often incorporate a reactive group, such as an isothiocyanate, which forms a stable covalent bond with primary amino groups. This reaction leads to a significant change in the photophysical properties of the probe; for instance, the probe may have a low fluorescence quantum yield initially but become highly fluorescent after conjugation with an amine-containing molecule. This "lighting up" effect is highly desirable for sensing applications as it provides a strong signal against a low background.
The sensing mechanism often relies on processes like Intramolecular Charge Transfer (ICT). In a typical ICT probe, the molecule consists of an electron donor and an electron acceptor connected by a π-conjugated system. Interaction with an analyte can alter the electronic properties of the donor or acceptor, thereby modulating the ICT process and causing a detectable change in the fluorescence emission. For example, fluorenone-based Schiff base sensors have been developed where the fluorenone core acts as the fluorophore (acceptor) and a hydroxyl-substituted aromatic unit serves as the receptor (donor).
Sensor Development Based on Fluorenone Derivatives
The development of sensors based on fluorenone derivatives leverages the principles of rational molecular design to achieve high sensitivity and selectivity for a target analyte. A common strategy involves creating a donor-acceptor (D-A) type architecture, where the fluorenone core serves as the signaling unit (fluorophore) and another part of the molecule acts as the recognition site (receptor).
For example, fluorenone-based sensors have been synthesized for the detection of iodide ions. These sensors were designed with a fluorenone core linked to a hydroxyl-substituted aromatic ring via an imine (C=N) bond. This structure facilitates ICT and excited-state intramolecular proton transfer (ESIPT) processes. Upon binding with iodide, these pathways are suppressed, and the isomerization of the C=N bond is restricted. This leads to molecular rigidification and a significant enhancement in fluorescence emission, allowing for the sensitive detection of the target ion with detection limits in the nanomolar range. The versatility of the fluorenone platform allows for the development of probes for a wide array of analytes by simply changing the receptor unit attached to the core fluorophore.
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Fluorenone Schiff base 1 | Iodide (I⁻) | Inhibition of ICT/ESIPT, C=N isomerization restriction. | 8.0 nM |
| Fluorenone Schiff base 2 | Iodide (I⁻) | Inhibition of ICT/ESIPT, C=N isomerization restriction. | 11.0 nM |
| 9-fluorenone oxime | Chlorpyrifos | Nucleophilic attack causing fluorescence alteration. | 15.5 µg/L |
Future Research Directions for Fluoren 9 One, 2 Amino 1,4,7 Trifluoro
Exploration of Undiscovered Synthetic Routes
The development of novel and efficient synthetic pathways is paramount for the future investigation and application of Fluoren-9-one, 2-amino-1,4,7-trifluoro-. Current synthetic strategies for fluorinated aromatic compounds often involve multi-step processes that may suffer from low yields or require harsh reaction conditions. Future research should focus on developing more streamlined and scalable synthetic routes.
One potential avenue for exploration is the late-stage fluorination of a pre-functionalized fluorenone precursor. This approach would involve the synthesis of a 2-amino-fluoren-9-one intermediate, followed by the regioselective introduction of fluorine atoms at the 1, 4, and 7 positions. The use of modern electrophilic fluorinating reagents, such as Selectfluor, could be investigated for this purpose. nih.gov
| Proposed Synthetic Strategy | Key Reaction Type | Potential Advantages | Challenges to Overcome |
| Late-Stage Fluorination | Electrophilic Aromatic Substitution | Access to a range of fluorinated derivatives from a common intermediate. | Regioselectivity control, potential for over-fluorination. |
| Convergent Synthesis | Cross-Coupling/Cyclization | High modularity, potential for improved yields. | Synthesis of complex fluorinated precursors, optimization of coupling conditions. |
| Flow Chemistry Synthesis | Continuous Reaction Processing | Enhanced safety, scalability, and reproducibility. | Initial setup costs, optimization of flow parameters. |
Advanced Characterization of Electronic and Photophysical Properties
The electronic and photophysical properties of fluorenone derivatives are central to their applications in optoelectronic devices. The introduction of both electron-donating (amino) and electron-withdrawing (fluoro) groups into the fluorenone scaffold is expected to significantly modulate its electronic structure. A thorough investigation of these properties for Fluoren-9-one, 2-amino-1,4,7-trifluoro- is a critical area for future research.
Advanced spectroscopic techniques, such as solvatochromism studies, could provide insights into the nature of the intramolecular charge transfer (ICT) character of the molecule. researchgate.net By measuring the absorption and emission spectra in solvents of varying polarity, it is possible to quantify the change in dipole moment upon photoexcitation. This information is crucial for understanding the compound's potential as a fluorescent probe or in non-linear optical applications.
Furthermore, time-resolved spectroscopic methods, including transient absorption and time-resolved photoluminescence, can be employed to probe the dynamics of the excited states. researchgate.net These studies would reveal key parameters such as the fluorescence lifetime, quantum yield, and the rates of intersystem crossing and internal conversion. A comprehensive understanding of these photophysical processes is essential for the rational design of efficient light-emitting materials.
| Property to be Characterized | Experimental Technique | Anticipated Information | Potential Significance |
| Ground and Excited State Geometry | Density Functional Theory (DFT) | Optimized molecular structures, bond lengths, and angles. | Understanding structure-property relationships. |
| Frontier Molecular Orbitals | Cyclic Voltammetry, UV-Vis Spectroscopy | HOMO/LUMO energy levels, electrochemical gap. | Predicting redox stability and electronic transitions. |
| Photoluminescence | Fluorescence Spectroscopy | Emission wavelength, quantum yield, Stokes shift. | Assessing potential for use in OLEDs and sensors. |
| Excited State Dynamics | Time-Resolved Spectroscopy | Fluorescence lifetime, non-radiative decay rates. | Elucidating mechanisms of energy dissipation. |
Rational Design of Derivatives for Targeted Materials Applications
Building upon a solid understanding of the synthesis and properties of Fluoren-9-one, 2-amino-1,4,7-trifluoro-, future research should focus on the rational design of derivatives with tailored functionalities for specific materials applications. The fluorenone core provides a versatile platform for further chemical modification.
For applications in organic electronics, derivatives could be designed to enhance charge transport properties. This could involve the introduction of hole-transporting moieties, such as triarylamines, or electron-transporting groups, like benzimidazoles, at various positions on the fluorenone scaffold. The strategic placement of these functional groups could lead to the development of ambipolar materials with balanced charge transport, which are highly desirable for efficient OLEDs.
Another area of interest is the development of fluorescent sensors. The amino group of Fluoren-9-one, 2-amino-1,4,7-trifluoro- could be functionalized with specific recognition units for the detection of metal ions, anions, or biologically relevant molecules. The binding of the target analyte would induce a change in the photophysical properties of the fluorenone fluorophore, enabling its use as a "turn-on" or "turn-off" sensor.
| Target Application | Proposed Derivative Design | Key Functional Group | Expected Improvement |
| Organic Light-Emitting Diodes (OLEDs) | Attachment of hole-transporting units. | Triarylamine | Enhanced hole injection and transport. |
| Electron Transport Materials | Incorporation of electron-withdrawing heterocycles. | Benzimidazole, Oxadiazole | Improved electron mobility and stability. |
| Fluorescent Sensors | Functionalization with a metal ion chelator. | Crown ether, Bipyridine | Selective detection of specific cations. |
| Polymer-Based Materials | Introduction of polymerizable groups. | Vinyl, Acrylate | Integration into conductive or emissive polymers. |
Interdisciplinary Research with Other Chemical Fields
The full potential of Fluoren-9-one, 2-amino-1,4,7-trifluoro- and its derivatives can be realized through collaborative, interdisciplinary research. The unique combination of a fluorescent core, an amino group for further functionalization, and multiple fluorine atoms suggests a wide range of potential applications that span different fields of chemistry.
Collaboration with medicinal chemists could explore the potential of this compound and its derivatives as therapeutic agents. Fluorenone-based compounds have been investigated for their antimicrobial and anticancer properties. nih.gov The presence of fluorine atoms can enhance metabolic stability and membrane permeability, making these compounds interesting candidates for drug discovery programs.
In the field of materials science, collaborations could focus on the incorporation of these fluorenone derivatives into novel materials. For example, they could be used as fluorescent dopants in polymer matrices for the fabrication of luminescent solar concentrators or as building blocks for the synthesis of microporous polymers for gas storage and separation. The interdisciplinary approach will be crucial for translating the fundamental chemical properties of these compounds into practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
